REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:6]=1[O:13][CH3:14])(=O)C.[OH-].[Na+].OS([O-])(=O)=O.[Na+]>CO>[CH3:14][O:13][C:6]1[CH:7]=[CH:8][C:9]([O:11][CH3:12])=[CH:10][C:5]=1[OH:4] |f:1.2,3.4|
|
Name
|
intermediate 56
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C=CC(=C1)OC)OC
|
Name
|
|
Quantity
|
4.26 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
was stirred for 12 h in a flow of argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with CH2Cl2 (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
The combined extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.8 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |